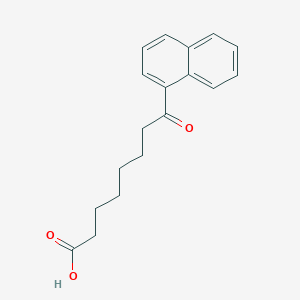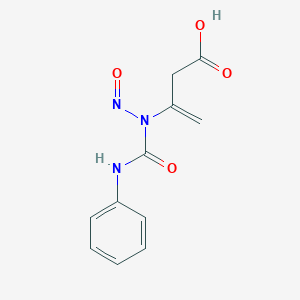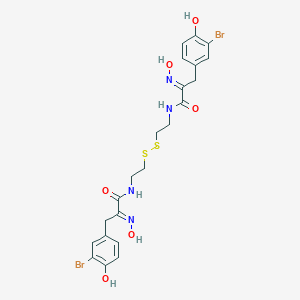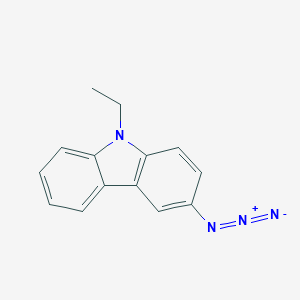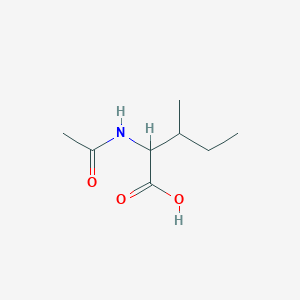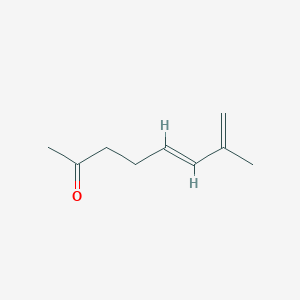
(5E)-7-methylocta-5,7-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-7-methylocta-5,7-dien-2-one, also known as geranylacetone, is a natural flavor compound commonly found in fruits, vegetables, and essential oils. It is a yellowish liquid with a floral and fruity aroma. The compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (5E)-7-methylocta-5,7-dien-2-onene is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Geranylacetone has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell damage caused by free radicals. The compound has also been shown to enhance the activity of certain enzymes that are involved in the detoxification of harmful substances in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Geranylacetone has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. However, the compound has limitations in terms of its stability and solubility in certain solvents, which can affect its activity in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (5E)-7-methylocta-5,7-dien-2-onene. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its potential as a natural food preservative and flavoring agent. Additionally, further studies are needed to elucidate the mechanism of action of (5E)-7-methylocta-5,7-dien-2-onene and to optimize its synthesis and formulation for various applications.
In conclusion, (5E)-7-methylocta-5,7-dien-2-onene is a natural flavor compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesemethoden
Geranylacetone can be synthesized through various methods, including the oxidation of geraniol or citral, and the condensation of acetone with geraniol. The most commonly used method for the synthesis of (5E)-7-methylocta-5,7-dien-2-onene is the reaction of geraniol with acetic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Geranylacetone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
100515-77-3 |
|---|---|
Produktname |
(5E)-7-methylocta-5,7-dien-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(5E)-7-methylocta-5,7-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4,6H,1,5,7H2,2-3H3/b6-4+ |
InChI-Schlüssel |
DDNANWULHZXPTF-GQCTYLIASA-N |
Isomerische SMILES |
CC(=C)/C=C/CCC(=O)C |
SMILES |
CC(=C)C=CCCC(=O)C |
Kanonische SMILES |
CC(=C)C=CCCC(=O)C |
Synonyme |
5,7-Octadien-2-one, 7-methyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



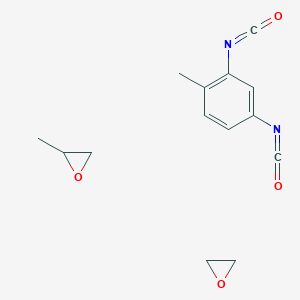
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
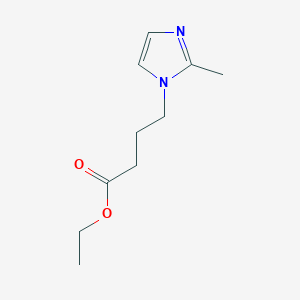
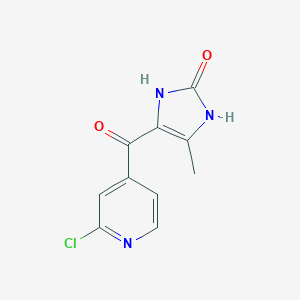
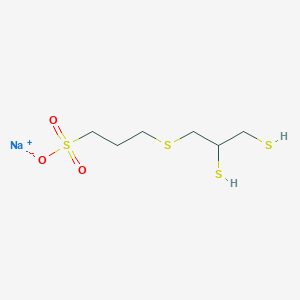
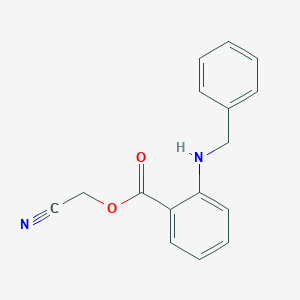
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
